2(Or 5)-hydroxy-5(or 2)-((4-hydroxyphenyl)sulphonyl)benzenesulphonic acid
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Overview
Description
2(Or 5)-hydroxy-5(or 2)-((4-hydroxyphenyl)sulphonyl)benzenesulphonic acid is a complex aromatic sulfonic acid derivative. This compound is characterized by the presence of multiple hydroxyl and sulfonyl groups attached to a benzene ring, making it a highly functionalized molecule. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(Or 5)-hydroxy-5(or 2)-((4-hydroxyphenyl)sulphonyl)benzenesulphonic acid typically involves the sulfonation of benzene derivatives. One common method is to heat benzene under reflux with concentrated sulfuric acid or fuming sulfuric acid (oleum) at elevated temperatures . This reaction introduces sulfonic acid groups onto the benzene ring.
Another approach involves the reaction of benzene with sulfur trioxide in the presence of sulfuric acid, which also results in the formation of sulfonic acid derivatives .
Industrial Production Methods
Industrial production of this compound often employs similar methods but on a larger scale. The process involves the controlled addition of sulfur trioxide to benzene in a continuous flow reactor, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2(Or 5)-hydroxy-5(or 2)-((4-hydroxyphenyl)sulphonyl)benzenesulphonic acid undergoes various chemical reactions typical of aromatic sulfonic acids. These include:
Electrophilic Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and alkylation.
Oxidation and Reduction: The hydroxyl groups can be oxidized to form quinones, while reduction reactions can convert sulfonic acid groups to sulfonates.
Formation of Sulfonamides and Sulfonyl Chlorides: The sulfonic acid groups can react with amines to form sulfonamides or with thionyl chloride to form sulfonyl chlorides.
Common Reagents and Conditions
Sulfuric Acid and Oleum: Used for sulfonation reactions.
Nitric Acid: For nitration reactions.
Halogens (e.g., Chlorine, Bromine): For halogenation reactions.
Thionyl Chloride: For the formation of sulfonyl chlorides.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonyl Chlorides: Formed by the reaction with thionyl chloride.
Quinones: Formed by the oxidation of hydroxyl groups.
Scientific Research Applications
2(Or 5)-hydroxy-5(or 2)-((4-hydroxyphenyl)sulphonyl)benzenesulphonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2(Or 5)-hydroxy-5(or 2)-((4-hydroxyphenyl)sulphonyl)benzenesulphonic acid involves its interaction with various molecular targets. The sulfonic acid groups can form strong hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity. The hydroxyl groups can participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid: The simplest aromatic sulfonic acid, used as a precursor for more complex derivatives.
Alkylbenzene Sulfonates: Widely used as surfactants in detergents.
Phenolsulfonic Acid: Another aromatic sulfonic acid with hydroxyl groups, used in similar applications.
Uniqueness
2(Or 5)-hydroxy-5(or 2)-((4-hydroxyphenyl)sulphonyl)benzenesulphonic acid is unique due to the presence of both hydroxyl and sulfonic acid groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
54363-41-6 |
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Molecular Formula |
C12H10O7S2 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
2-hydroxy-5-(4-hydroxyphenyl)sulfonylbenzenesulfonic acid |
InChI |
InChI=1S/C12H10O7S2/c13-8-1-3-9(4-2-8)20(15,16)10-5-6-11(14)12(7-10)21(17,18)19/h1-7,13-14H,(H,17,18,19) |
InChI Key |
MCOAIRDUSRWQKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)C2=CC(=C(C=C2)O)S(=O)(=O)O |
Origin of Product |
United States |
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